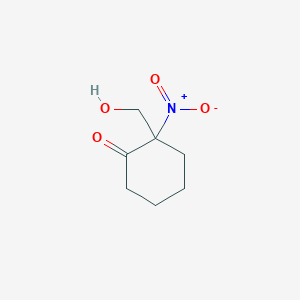
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be achieved through several methodsThis can be done using formaldehyde in the presence of a base such as sodium hydroxide . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-nitrocyclohexan-1-one.
Reduction: 2-(Hydroxymethyl)-2-aminocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can affect cellular pathways and processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be compared with similar compounds such as:
2-(Hydroxymethyl)-2-nitrocyclopentan-1-one: Similar structure but with a five-membered ring, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)-2-nitrobenzene: Contains an aromatic ring, which significantly alters its chemical behavior and applications.
2-(Hydroxymethyl)-2-nitrobutane: A linear compound with different steric and electronic properties.
The uniqueness of this compound lies in its combination of a cyclohexanone ring with both hydroxymethyl and nitro groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
88226-39-5 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO4/c9-5-7(8(11)12)4-2-1-3-6(7)10/h9H,1-5H2 |
Clé InChI |
KZPGVNDWANKMAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


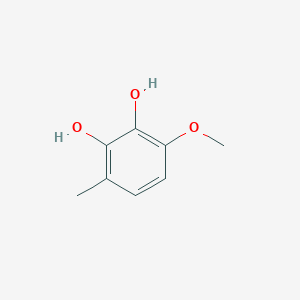
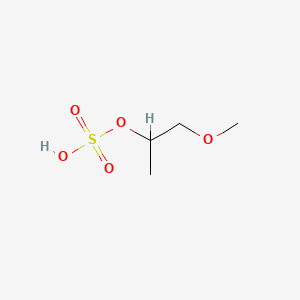

![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
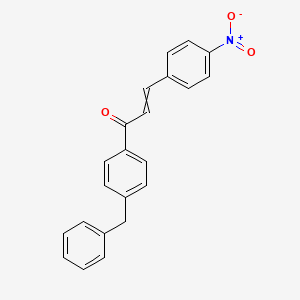
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

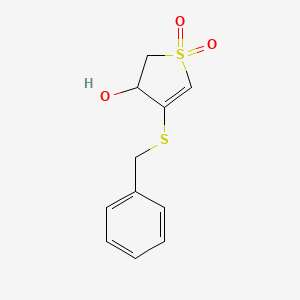
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

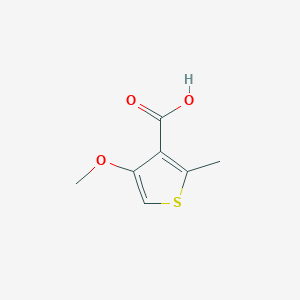
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
